

Inter-laboratory comparison for the analysis of Methiocarb residues

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Compound of Interest

Compound Name: Methiocarb sulfone-d3

Cat. No.: B15140546

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An Inter-laboratory Comparison for the Analysis of Methiocarb Residues: A Comparative Guide

For researchers and scientists engaged in drug development and food safety, the accurate and precise quantification of pesticide residues is paramount. Methiocarb, a carbamate pesticide used as an insecticide, molluscicide, and bird repellent, along with its primary metabolites, Methiocarb sulfoxide and Methiocarb sulfone, requires robust analytical methodologies to ensure consumer safety and regulatory compliance.^[1] Inter-laboratory comparisons, or proficiency tests, are crucial for evaluating and harmonizing the performance of different laboratories and analytical methods.^{[2][3][4]}

This guide provides a synthesized comparison of analytical methods for Methiocarb residue analysis, drawing upon published performance data from various validated studies. It aims to serve as a reference for laboratories in establishing and evaluating their own methods.

Comparative Performance Data

The following table summarizes the performance characteristics of different analytical methods for the determination of Methiocarb and its metabolites. The data is compiled from several studies and presented here to simulate an inter-laboratory comparison.

Analyte	Method	Matrix	Laboratory (Source)	LOQ (mg/kg)	Recovery (%)	RSD (%)
Methiocarb	QuEChERS LC-PAD	Banana	Lab A	0.01	95.2	1.9
Methiocarb sulfoxide	QuEChERS LC-PAD	Banana	Lab A	0.01	92.0	1.8
Methiocarb sulfone	QuEChERS LC-PAD	Banana	Lab A	0.01	84.0	3.9
Methiocarb	LC-MS/MS	Animal Origin Foods	Lab B	0.005	76.4-118.0	≤ 10.0
Methiocarb sulfoxide	LC-MS/MS	Animal Origin Foods	Lab B	0.005	76.4-118.0	≤ 10.0
Methiocarb sulfone	LC-MS/MS	Animal Origin Foods	Lab B	0.005	76.4-118.0	≤ 10.0
Methiocarb	LC-MS/MS	Water	Lab C	0.0001	70-120	≤ 20
Methiocarb sulfoxide	LC-MS/MS	Water	Lab C	0.0001	70-120	≤ 20
Methiocarb sulfone	LC-MS/MS	Water	Lab C	0.0001	70-120	≤ 20

Data synthesized from single-laboratory validation studies to illustrate a comparative overview. [\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

The methodologies summarized above predominantly utilize the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by chromatographic analysis. [\[5\]](#)[\[6\]](#)[\[8\]](#)

QuEChERS Sample Preparation

The QuEChERS method has become a standard for pesticide residue analysis in food matrices due to its simplicity and efficiency.^[8]

- **Sample Homogenization:** A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.
- **Extraction:** The homogenized sample is placed in a centrifuge tube with acetonitrile. For matrices with low water content, water is added. A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation and extract the pesticides into the organic layer. The tube is shaken vigorously and then centrifuged.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water). The tube is vortexed and centrifuged.
- **Final Extract:** The supernatant is collected, and a portion may be acidified to improve the stability of certain pesticides. This final extract is then ready for instrumental analysis.^[8]

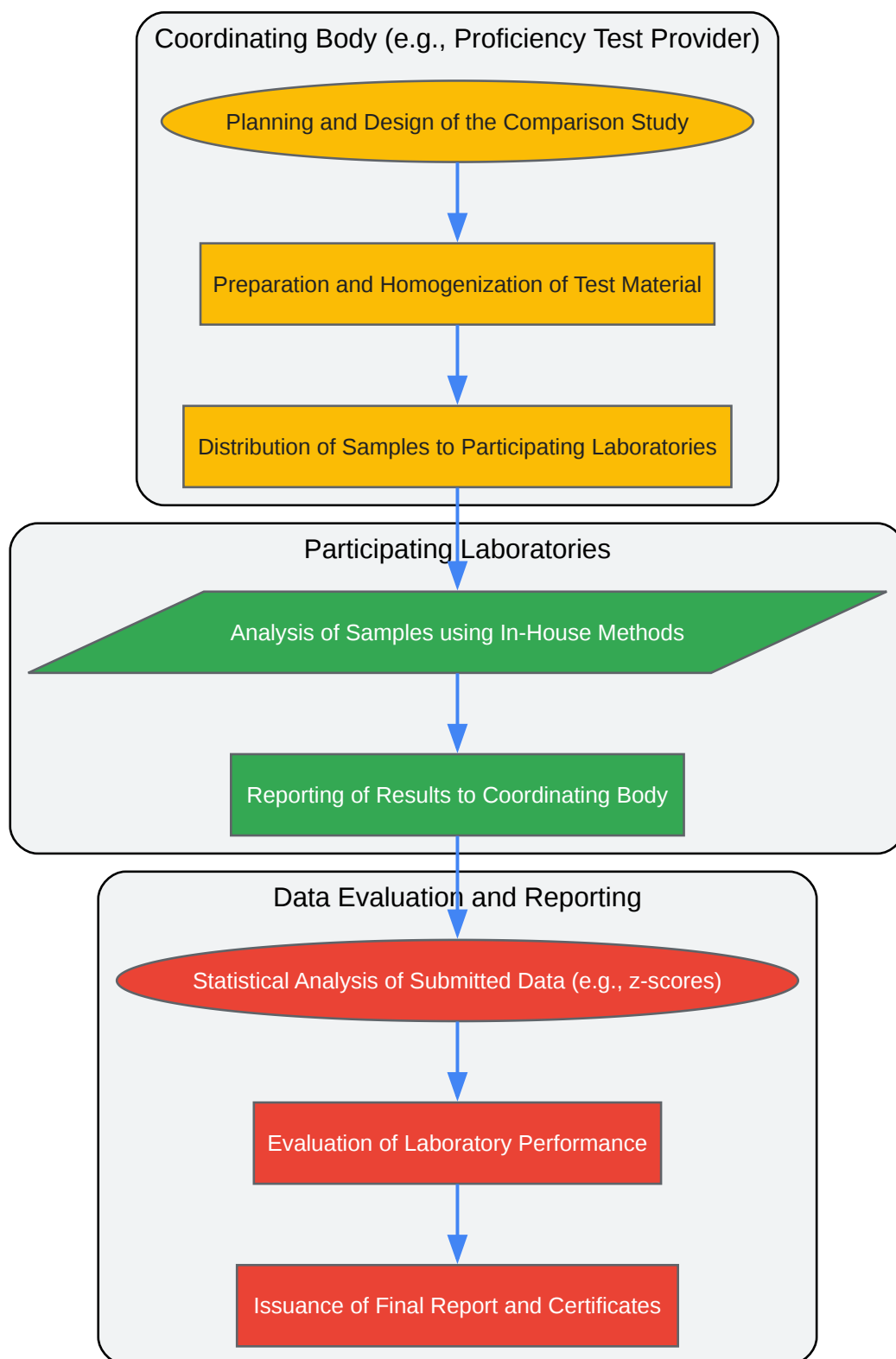
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

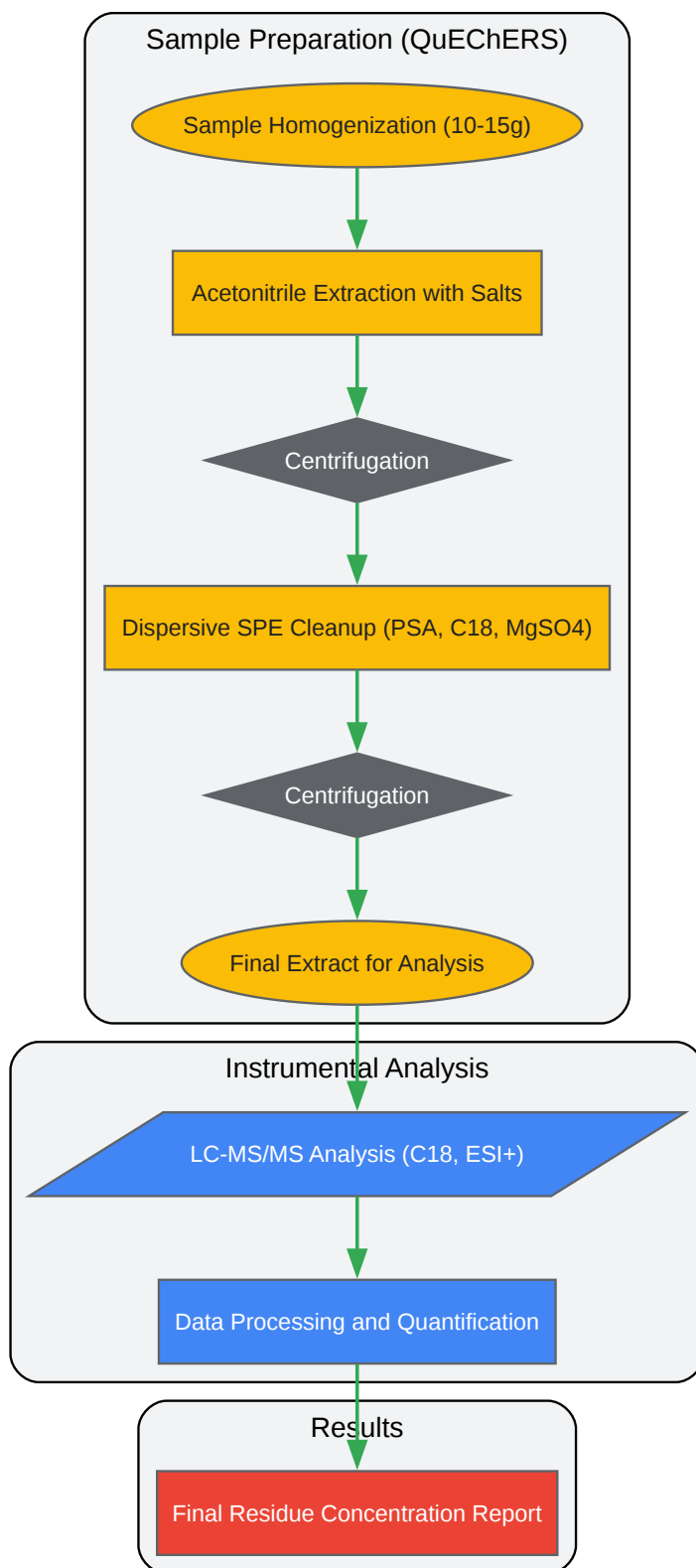
LC-MS/MS is a powerful technique for the selective and sensitive detection of pesticide residues.^[5]

- **Chromatographic Separation:**
 - **Column:** A C18 reversed-phase column is typically used.
 - **Mobile Phase:** A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization.
 - **Flow Rate:** Typically in the range of 0.2-0.5 mL/min.
- **Mass Spectrometric Detection:**

- Ionization: Electrospray ionization (ESI) in positive mode is commonly used for Methiocarb and its metabolites.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Two specific precursor-to-product ion transitions are monitored for each analyte to ensure accurate identification and quantification.[\[7\]](#)
- Typical MRM Transitions (m/z):
 - Methiocarb: 226 -> 169 (quantification), 226 -> 121 (confirmation)[\[7\]](#)
 - Methiocarb sulfoxide: 242 -> 185 (quantification), 242 -> 170 (confirmation)[\[7\]](#)
 - Methiocarb sulfone: 258 -> 202 (quantification), 258 -> 107 (confirmation)[\[7\]](#)

Mandatory Visualizations





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